Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

TBK1 inhibitor regioselectivity kinase assay

This Boc-protected 3-oxy-piperidine building block is mandatory for single-digit nanomolar TBK1 inhibition. The 4-oxy isomer causes a 15-fold potency drop (78 nM); the pyrrolidine analog drops 6.7-fold (34 nM). Boc-protected route delivers 85% amide coupling yield vs 61% for free amine, directly lowering API cost per gram. The >100-fold selectivity window over IKKε prevents off-target confounding. Only 3-oxy-piperidine geometry projects the 4-aminopyridine hinge binder optimally—no alternative linker replicates this vector. Procure to enter the desired potency range from the first synthesis cycle.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS No. 1955547-93-9
Cat. No. B1434406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
CAS1955547-93-9
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CC(=C2)N
InChIInChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)
InChIKeyHBLRRXXOISCDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 1955547-93-9) – Key Building Block for Kinase Inhibitor Research Procurement


Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is a heterocyclic building block combining a Boc‑protected piperidine with a 4‑aminopyridin‑2‑yl ether. It serves as a strategic intermediate for attaching the pharmacophoric 4‑aminopyridine hinge‑binding motif to a central scaffold, primarily in the development of potent and selective kinase inhibitors [1]. Its structure enables regioselective derivatisation and efficient downstream coupling, making it a non‑fungible starting point for structure‑activity relationship (SAR) exploration.

Why Generic Piperidine‑Ether Analogs Cannot Replace Tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate Without Quantitative Consequence


Compounds that superficially resemble this building block—e.g., pyrrolidine‑ or 4‑oxy‑piperidine analogs, or unprotected piperidine variants—are commercially available, but profound differences in biological potency, selectivity, and synthetic yield have been demonstrated in a common TBK1 inhibitor system [1]. Simply interchanging these structural analogs leads to up to 15‑fold loss in inhibitory activity, compromised kinome selectivity, and reduced amide coupling efficiency, which directly impacts both research outcomes and procurement economy.

Quantitative Differentiation Evidence for Tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate in Kinase Inhibitor Synthesis


3‑Oxy vs 4‑Oxy Piperidine Regiochemistry: 15‑Fold Potency Gap in TBK1 Biochemical Assay

In a direct head‑to‑head SAR study on the same imidazopyridazine core, the inhibitor elaborated from tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate gave a TBK1 IC₅₀ of 5.1 nM, whereas the equivalent inhibitor derived from the 4‑oxy‑piperidine regioisomer (tert‑butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate) exhibited an IC₅₀ of 78 nM [1].

TBK1 inhibitor regioselectivity kinase assay

Ring Size Effect: Piperidine Outperforms Pyrrolidine by 6.7‑Fold in TBK1 Inhibition

Replacing the piperidine linker with a pyrrolidine ring (tert‑butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate) while keeping all other scaffold elements identical yielded an inhibitor with a TBK1 IC₅₀ of 34 nM, compared with 5.1 nM for the piperidine‑based inhibitor derived from the target compound [1].

kinase inhibitor ring size SAR pyrrolidine comparator

Protecting Group Impact on Amide Coupling Yield: Boc Gives 85% vs 61% Without Protection

When coupling with the same carboxylic acid partner under HATU/DIPEA in DMF, tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate (Boc‑protected) afforded the desired amide in 85% isolated yield, whereas the unprotected 3-((4-aminopyridin-2-yl)oxy)piperidine gave only 61% yield, mainly due to competing N‑acylation at the piperidine nitrogen [1].

synthetic yield Boc protection amide coupling

Kinome Selectivity: Piperidine Linker Provides >100‑Fold TBK1 vs IKKε Window, Lost with Pyrrolidine

In a panel of 50 kinases, the inhibitor derived from tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate exhibited >100‑fold selectivity for TBK1 over the closely related kinase IKKε, whereas the pyrrolidine analog showed only 15‑fold selectivity, indicating a critical role of the piperidine ring in maintaining kinome discrimination [1].

kinase selectivity TBK1 IKKε

Optimal Procurement‑Relevant Applications for Tert‑butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate


TBK1‑Directed Lead Optimisation Requiring Sub‑10 nM Potency

When a medicinal chemistry program must achieve single‑digit nanomolar TBK1 inhibition, the 3‑oxy‑piperidine scaffold is mandatory; the 4‑oxy isomer causes a 15‑fold potency drop (78 nM) and the pyrrolidine analog a 6.7‑fold drop (34 nM) [1]. Procuring the target compound ensures the inhibitor enters the desired potency range from the first synthesis cycle.

Synthetic Scale‑Up Where Amide Coupling Yield Dictates Cost Efficiency

For multi‑gram to kilogram scale synthesis, the Boc‑protected piperidine intermediate delivers an 85% isolated amide coupling yield, compared to 61% for the free amine route [1]. This yield advantage translates directly into lower cost per gram of active pharmaceutical intermediate, making it the preferred building block for process chemists.

Kinase Selectivity Profiling to Minimise IKKε Off‑Target Activity

In cellular pathway studies where IKKε cross‑reactivity would confound interpretation, the >100‑fold selectivity window achieved with the target compound is critical; the pyrrolidine linker narrows this window to only 15‑fold, greatly increasing the risk of off‑target phenotypes [1].

SAR Exploration of Hinge‑Binder Geometry with Rigid Piperidine Linker

When probing the optimal projection vector of the 4‑aminopyridine hinge binder, the 3‑oxy‑piperidine provides a geometry that cannot be replicated by 4‑oxy‑piperidine or smaller rings. The direct potency and selectivity comparisons [1] validate its use as the reference linker for SAR tables, avoiding misleading structure‑activity conclusions.

Quote Request

Request a Quote for Tert-butyl 3-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.